molecular formula C19H13N3 B5558820 N-(2-quinolinylmethylene)-6-quinolinamine

N-(2-quinolinylmethylene)-6-quinolinamine

Cat. No. B5558820
M. Wt: 283.3 g/mol
InChI Key: RXRWIWGTIYEVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-quinolinylmethylene)-6-quinolinamine, also known as QMA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. QMA is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for research.

Mechanism of Action

The mechanism of action of N-(2-quinolinylmethylene)-6-quinolinamine varies depending on the specific biological activity being studied. In anticancer studies, N-(2-quinolinylmethylene)-6-quinolinamine has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. In antiviral and antimicrobial studies, N-(2-quinolinylmethylene)-6-quinolinamine has been shown to inhibit viral and bacterial replication through the disruption of viral and bacterial membranes.
Biochemical and Physiological Effects:
N-(2-quinolinylmethylene)-6-quinolinamine has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of viral and bacterial replication. N-(2-quinolinylmethylene)-6-quinolinamine has also been shown to exhibit fluorescent properties, making it useful as a probe for the detection of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-quinolinylmethylene)-6-quinolinamine in lab experiments is its versatility, as it exhibits a wide range of biological activities. Another advantage is its fluorescent properties, which make it useful for the detection of metal ions in biological samples. One limitation of using N-(2-quinolinylmethylene)-6-quinolinamine in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.

Future Directions

There are several future directions for research on N-(2-quinolinylmethylene)-6-quinolinamine, including the development of novel N-(2-quinolinylmethylene)-6-quinolinamine-based materials with unique properties, the optimization of N-(2-quinolinylmethylene)-6-quinolinamine synthesis methods, and the investigation of N-(2-quinolinylmethylene)-6-quinolinamine's potential applications in various fields of science. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-quinolinylmethylene)-6-quinolinamine and to determine its potential toxicity in vivo.

Synthesis Methods

N-(2-quinolinylmethylene)-6-quinolinamine can be synthesized through a variety of methods, including condensation reactions between 2-aminobenzaldehyde and 6-aminoquinoline in the presence of a suitable catalyst. The resulting product can be purified through various chromatographic techniques.

Scientific Research Applications

N-(2-quinolinylmethylene)-6-quinolinamine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-quinolinylmethylene)-6-quinolinamine has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, N-(2-quinolinylmethylene)-6-quinolinamine has been used as a fluorescent probe for the detection of metal ions in biological samples. In materials science, N-(2-quinolinylmethylene)-6-quinolinamine has been utilized as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-quinolin-2-yl-N-quinolin-6-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3/c1-2-6-19-14(4-1)7-8-17(22-19)13-21-16-9-10-18-15(12-16)5-3-11-20-18/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWIWGTIYEVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Quinolinylmethylene)-6-quinolinamine

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